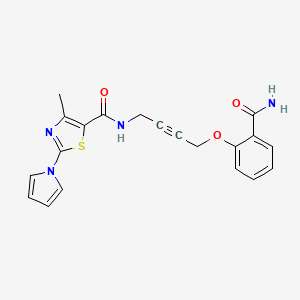
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide often involves multiple steps, starting from basic chemical reactions to more complex formations. For example, a study outlined the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides using solution-phase chemistry, indicating a stepwise approach that could be analogous to synthesizing our compound of interest (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like our subject can be determined through techniques such as single crystal X-ray diffraction. This method provides insights into the crystal system, space group, and unit cell parameters, helping to understand the 3D arrangement of molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and interaction of compounds with similar structures can be explored through various chemical reactions. For instance, the discovery of dual Src/Abl kinase inhibitors demonstrated the potential of thiazole-5-carboxamides in preclinical assays, revealing their reactivity and applications in medicinal chemistry (Lombardo et al., 2004).
Physical Properties Analysis
Investigating the physical properties, such as thermal stability and solvatochromism, of compounds with similar backbones provides essential data on their behavior under various conditions. For example, the study of novel pyrazole derivatives highlighted their thermal stability and the influence of molecular structure on physical properties (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophilic regions, can be assessed through computational and experimental methods. Research on 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, for instance, explored the chemical reactivity and antileukemic activity, providing insights into the compound's chemical behavior (Anderson & Mach, 1987).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Thiazole derivatives, such as those synthesized in the studies, have been extensively investigated for their antimicrobial properties. These compounds show significant activity against various bacterial strains, demonstrating their potential in the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008; Landage et al., 2019).
- Thiazole-5-carboxamide derivatives specifically have been highlighted for their antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. This broad spectrum of activity indicates the potential versatility of compounds like N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in scientific research and drug development (Mhaske et al., 2011).
Synthetic Pathways and Characterization
- Studies have also focused on the synthesis routes of thiazole derivatives, providing insights into how structurally similar compounds to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be synthesized and characterized. This includes discussions on reaction conditions, intermediate compounds, and the characterization of final products, adding depth to the understanding of thiazole chemistry (Shahinshavali et al., 2021; Talupur et al., 2021).
Biological Screening and Drug Development
- Thiazole derivatives have been extensively studied for their biological activities, leading to the identification of compounds with potent antibacterial, antifungal, and even anticancer activities. These studies provide a framework for the potential biological applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in drug discovery and development (Zykova et al., 2018).
Propiedades
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-17(28-20(23-14)24-11-5-6-12-24)19(26)22-10-4-7-13-27-16-9-3-2-8-15(16)18(21)25/h2-3,5-6,8-9,11-12H,10,13H2,1H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWPFANNDYHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)
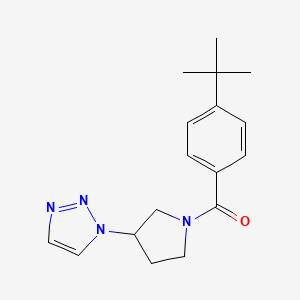
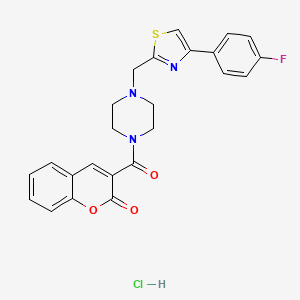
![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)
![2-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2482289.png)
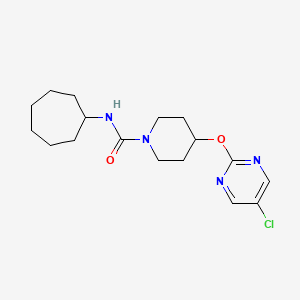
![2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol](/img/structure/B2482293.png)
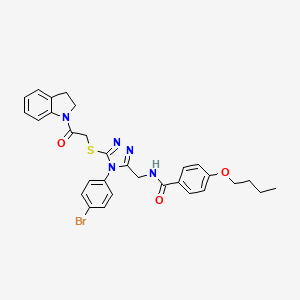
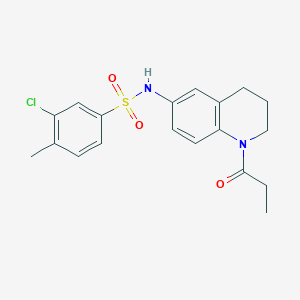
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2482301.png)